molecular formula C7H6Cl2O4S2 B13788699 Toluene-3,4-disulfonyl chloride CAS No. 26627-38-3

Toluene-3,4-disulfonyl chloride

Cat. No.: B13788699
CAS No.: 26627-38-3
M. Wt: 289.2 g/mol
InChI Key: BWJBYGKQBMETND-UHFFFAOYSA-N
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Description

Toluene-3,4-disulfonyl chloride, also known as 4-methylbenzene-1,2-disulfonyl chloride, is an organosulfur compound with the molecular formula C7H6Cl2O4S2. It is a derivative of toluene where two sulfonyl chloride groups are attached to the benzene ring at the 3 and 4 positions. This compound is widely used in organic synthesis and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Toluene-3,4-disulfonyl chloride can be synthesized through several methods. One common method involves the reaction of toluene with chlorosulfonic acid, followed by the addition of phosphorus pentachloride. The reaction typically occurs under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorosulfonation of toluene. The process includes the use of chlorosulfonic acid and sulfuryl chloride, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Toluene-3,4-disulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Thiols or Sulfides: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of toluene-3,4-disulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The compound’s reactivity is primarily driven by the electron-withdrawing nature of the sulfonyl chloride groups, which enhances the electrophilicity of the carbon-sulfur bond .

Comparison with Similar Compounds

Uniqueness: Toluene-3,4-disulfonyl chloride is unique due to the presence of two sulfonyl chloride groups, which significantly enhances its reactivity compared to compounds with only one sulfonyl chloride group. This makes it particularly useful in multi-step organic syntheses and industrial applications where high reactivity is required .

Properties

CAS No.

26627-38-3

Molecular Formula

C7H6Cl2O4S2

Molecular Weight

289.2 g/mol

IUPAC Name

4-methylbenzene-1,2-disulfonyl chloride

InChI

InChI=1S/C7H6Cl2O4S2/c1-5-2-3-6(14(8,10)11)7(4-5)15(9,12)13/h2-4H,1H3

InChI Key

BWJBYGKQBMETND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)Cl

Origin of Product

United States

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